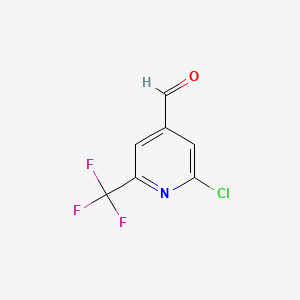

2-Chloro-6-(trifluoromethyl)isonicotinaldehyde

Description

Properties

IUPAC Name |

2-chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO/c8-6-2-4(3-13)1-5(12-6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAKSLJAOOGKSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30721190 | |

| Record name | 2-Chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060807-47-7 | |

| Record name | 2-Chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde

CAS Number: 1060807-47-7

This technical guide provides a comprehensive overview of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde, a key building block in medicinal chemistry and agrochemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, reactivity, and potential applications.

Chemical and Physical Properties

This compound is a trifluoromethyl-substituted pyridine derivative. The presence of both a chlorine atom and a trifluoromethyl group on the pyridine ring significantly influences its reactivity and the properties of its derivatives. The trifluoromethyl group, a strong electron-withdrawing group, enhances the lipophilicity and metabolic stability of molecules, making it a desirable feature in drug design.[1]

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound | 2-Chloro-6-(trifluoromethyl)pyridine (Related Compound) | 2-Chloro-5-(trifluoromethoxy)isonicotinaldehyde (Related Compound) |

| CAS Number | 1060807-47-7[2] | 39890-95-4[3] | Not specified |

| Molecular Formula | C₇H₃ClF₃NO[2] | C₆H₃ClF₃N[3] | C₇H₃ClF₃NO |

| Molecular Weight | 209.55 g/mol [2] | 181.54 g/mol [3] | 209.553 g/mol [4] |

| Purity | ≥95%[5] | 96%[3] | Not specified |

| Appearance | Not specified | Solid[3] | Not specified |

| Melting Point | Not specified | 32-36 °C[3] | 107.5 °C[4] |

| Boiling Point | Not specified | 60-62 °C at 88 mmHg[3] | 254.1 °C at 760 mmHg[4] |

| InChI Key | DWAKSLJAOOGKSP-UHFFFAOYSA-N | ADVQMCQMDHBTHJ-UHFFFAOYSA-N | Not specified |

Spectroscopic Data

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the pyridine ring would appear as distinct signals in the downfield region (typically δ 7.0-9.0 ppm). The aldehyde proton would be a singlet further downfield (δ 9.5-10.5 ppm). |

| ¹³C NMR | The spectrum would show signals for the seven carbon atoms. The carbonyl carbon of the aldehyde would be in the range of δ 185-200 ppm. Carbons attached to the electronegative chlorine and trifluoromethyl group would also be significantly shifted. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch of the aldehyde would be present around 1700-1730 cm⁻¹. C-Cl and C-F stretching vibrations would also be observable. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight (209.55 g/mol ), with an isotopic pattern characteristic of a molecule containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). |

Synthesis and Reactivity

The synthesis of trifluoromethylpyridines can be achieved through various methods, including chlorine/fluorine exchange reactions, cyclocondensation of trifluoromethyl-containing building blocks, and direct trifluoromethylation.[6] A common strategy for the synthesis of aldehydes on a pyridine ring involves the oxidation of the corresponding primary alcohol.

Experimental Protocols

Synthesis of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde (A related compound)

A general procedure for the synthesis of a similar compound, 6-(Trifluoromethyl)pyridine-3-carboxaldehyde, involves the oxidation of (6-(trifluoromethyl)pyridin-3-yl)methanol. This provides a likely synthetic route for the title compound.

-

Reaction Scheme:

Oxidation of a pyridylmethanol to a pyridylcarboxaldehyde. -

Procedure:

-

Dissolve (6-(trifluoromethyl)pyridin-3-yl)methanol in a suitable organic solvent such as dichloromethane.

-

Add manganese dioxide (MnO₂) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the solid manganese dioxide.

-

Evaporate the solvent from the filtrate to yield the crude product.

-

Purify the product by a suitable method, such as column chromatography.

-

Reactivity of the Aldehyde Group: Knoevenagel Condensation

The aldehyde functionality of this compound makes it a versatile substrate for various condensation reactions, such as the Knoevenagel condensation, to form new carbon-carbon bonds.

-

General Reaction Scheme:

Knoevenagel condensation reaction workflow. -

General Procedure:

-

In a suitable flask, dissolve this compound and an active methylene compound (e.g., malononitrile, diethyl malonate) in an appropriate solvent (e.g., ethanol, toluene).

-

Add a catalytic amount of a weak base, such as piperidine or triethylamine.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Upon completion, cool the reaction mixture and isolate the product. This may involve precipitation followed by filtration, or extraction and subsequent purification by column chromatography or recrystallization.

-

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine scaffold is a privileged structure in modern drug discovery and agrochemical research. The incorporation of a trifluoromethyl group can lead to enhanced biological activity due to its effects on lipophilicity, metabolic stability, and binding affinity to target proteins.[1]

Derivatives of this compound are valuable intermediates for the synthesis of a wide range of biologically active molecules. For example, related trifluoromethyl-containing compounds have shown potential as kinase inhibitors for cancer therapy and as potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway.

Potential Signaling Pathway Involvement: Kinase Inhibition

Many kinase inhibitors feature a substituted pyridine core that interacts with the ATP-binding site of the kinase. The 2-chloro-6-(trifluoromethyl)pyridine moiety can serve as a scaffold to which various functional groups can be attached to achieve potent and selective inhibition of specific kinases involved in cancer cell proliferation and survival.

Safety Information

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[5] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 1060807-47-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. rsc.org [rsc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde. Due to the limited availability of specific experimental data for this particular isomer, this guide also includes information on closely related compounds and standardized experimental protocols for the determination of key physical characteristics. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and materials science.

Core Physical and Chemical Properties

This compound is a substituted pyridine derivative. Such compounds are of significant interest in the development of novel pharmaceuticals and agrochemicals due to the unique electronic properties conferred by the trifluoromethyl group and the reactive aldehyde functionality.

Chemical Structure:

Key Identifiers:

-

IUPAC Name: 2-chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde[1]

-

Molecular Formula: C₇H₃ClF₃NO[1]

-

Molecular Weight: 209.55 g/mol [2]

Quantitative Physical Properties

| Property | This compound | 2-Chloro-6-(trichloromethyl)pyridine (for comparison) |

| CAS Number | 1060807-47-7 | 1929-82-4[3] |

| Molecular Formula | C₇H₃ClF₃NO | C₇H₃Cl₄N |

| Molecular Weight | 209.55 g/mol | 242.91 g/mol |

| Melting Point | Data not available | 62-65 °C[3] |

| Boiling Point | Data not available | 271 °C @ 760 mmHg |

| Solubility | Data not available | Insoluble in water, soluble in many organic solvents. |

| Appearance | Presumed to be a solid at room temperature | Colorless to white crystalline solid[3] |

Experimental Protocols for Physical Property Determination

The following are detailed, standardized methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which a solid substance transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.[4]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

-

Heating and Observation: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the substance.[5] A sharp melting point range (0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination (Micro Method)

For small quantities of a liquid, a micro boiling point determination can be performed. If the compound is a solid at room temperature, this method would be applied to its molten state.

Methodology:

-

Apparatus Setup: A small amount of the liquid is placed in a micro test tube. A capillary tube, sealed at one end, is inverted and placed within the micro test tube. This assembly is attached to a thermometer.

-

Heating: The thermometer and test tube assembly are suspended in a heating bath (e.g., a Thiele tube filled with mineral oil). The bath is heated gradually.[6]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is discontinued when a steady stream of bubbles is observed.

-

Data Recording: The liquid will begin to cool, and the stream of bubbles will slow down. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]

Solubility Determination

This protocol outlines a qualitative method for determining the solubility of a compound in various solvents.

Methodology:

-

Sample Preparation: A small, measured amount of the solid (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

-

Observation: The mixture is agitated vigorously for a set period. The sample is considered soluble if it completely dissolves to form a clear solution. If the sample does not dissolve, it is classified as insoluble.

-

Systematic Testing: This procedure is repeated with a range of solvents of varying polarity, typically starting with water, followed by common organic solvents such as ethanol, acetone, and toluene.[7] For acidic or basic compounds, solubility in aqueous acid or base is also tested.[8]

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate a typical workflow for the characterization of a novel chemical compound and a hypothetical signaling pathway for evaluating its biological activity.

Caption: Workflow for the synthesis and characterization of a novel chemical compound.

Caption: Hypothetical signaling pathway for a novel pyridine derivative.

References

- 1. This compound (1060807-47-7) for sale [vulcanchem.com]

- 2. 1060807-47-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. chm.uri.edu [chm.uri.edu]

- 6. chymist.com [chymist.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Technical Guide to 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde: A Versatile Building Block in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde, a key heterocyclic building block. Due to the presence of a trifluoromethyl group, a chlorine atom, and an aldehyde functionality on a pyridine ring, this compound serves as a versatile intermediate in the synthesis of advanced agrochemicals and novel pharmaceutical agents.[1][2][3] The strategic incorporation of the trifluoromethyl (-CF3) group is known to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity of target molecules.[2][4][5]

Chemical Structure and Identification

This compound is a substituted pyridine derivative. The isonicotinaldehyde backbone indicates the aldehyde group is at the 4-position of the pyridine ring. The chlorine atom and the trifluoromethyl group are located at the 2- and 6-positions, respectively.

| Identifier | Value |

| IUPAC Name | 2-Chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde |

| CAS Number | 1060807-47-7[6][7] |

| Molecular Formula | C₇H₃ClF₃NO[7] |

| Molecular Weight | 209.55 g/mol [7] |

| SMILES String | O=Cc1cc(nc(Cl)c1)C(F)(F)F |

| MDL Number | MFCD13188805[6] |

Physicochemical Properties

The physical and chemical properties of this compound make it suitable for a variety of organic reactions.

| Property | Value | Source |

| Purity | ≥95% | [6] |

| Physical State | Solid | - |

| Appearance | White to off-white powder | Assumed from similar compounds |

| Solubility | Soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate. | General chemical knowledge |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region (around 8.0-9.0 ppm) corresponding to the two protons on the pyridine ring, and a singlet for the aldehyde proton (around 10.0 ppm).

-

¹³C NMR: The carbon NMR would show distinct signals for the aldehyde carbon (around 190 ppm), the carbon bearing the trifluoromethyl group (as a quartet due to C-F coupling), and the other carbons of the pyridine ring. A representative ¹³C NMR for a similar structure includes signals at 189.3 (s), 152.3 (q, J = 35.4 Hz), 151.7 (s), 137.7 (s), 133.1 (q, J = 0.9 Hz), 121.0 (q, J = 2.7 Hz), and 120.9 (q, J = 275.8 Hz).[8]

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet for the -CF₃ group, typically in the range of -60 to -70 ppm. For example, related compounds show a singlet at -68.3 ppm.[8]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern for the presence of one chlorine atom.

Synthesis and Reactivity

The synthesis of this compound typically involves the oxidation of the corresponding alcohol, 2-chloro-6-(trifluoromethyl)pyridin-4-yl)methanol. This precursor can be prepared through multi-step synthetic routes starting from commercially available pyridine derivatives.

The reactivity of this molecule is governed by its functional groups:

-

Aldehyde Group: Undergoes typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, hydrazones, and other condensation products.

-

Chloro Group: Can be displaced via nucleophilic aromatic substitution, allowing for the introduction of various functional groups.

-

Trifluoromethyl Group: Is generally stable but activates the pyridine ring for certain reactions.

Experimental Protocol: General Oxidation of (2-Chloro-6-(trifluoromethyl)pyridin-4-yl)methanol

This protocol describes a general procedure for the oxidation of the precursor alcohol to the target aldehyde using manganese dioxide (MnO₂), a common and mild oxidizing agent for this type of transformation.

-

Reaction Setup: To a solution of (2-chloro-6-(trifluoromethyl)pyridin-4-yl)methanol (1.0 eq) in a suitable organic solvent (e.g., Dichloromethane or Chloroform), add activated manganese dioxide (5.0-10.0 eq).

-

Reaction Execution: Stir the resulting suspension vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake with additional solvent.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield this compound.[9]

Applications in Research and Drug Development

Trifluoromethylated pyridines are crucial structural motifs in modern medicinal and agricultural chemistry.[3][4] Their unique properties contribute to enhanced biological activity.

-

Pharmaceuticals: This compound is a valuable intermediate for synthesizing complex molecules with potential therapeutic applications. Derivatives of trifluoromethylpyridines have been investigated as kinase inhibitors for cancer therapy and as agents targeting various biological pathways.[2]

-

Agrochemicals: The 2-chloro-6-(trifluoromethyl)pyridine scaffold is found in a number of potent herbicides and insecticides.[1] The trifluoromethyl group often enhances the efficacy and metabolic stability of these active ingredients.[4]

Visualizations

The following diagrams illustrate the central role of this compound in synthetic chemistry and its characterization workflow.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jelsciences.com [jelsciences.com]

- 6. 1060807-47-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. This compound | 1060807-47-7 | KSB80747 [biosynth.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

In-Depth Technical Guide: 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde, a key intermediate in the synthesis of various biologically active molecules. This document details its chemical properties, outlines a potential synthetic pathway, and discusses the broader context of the biological significance of trifluoromethylpyridines in agrochemical and pharmaceutical research.

Core Compound Properties

This compound is a substituted pyridine derivative with the molecular formula C₇H₃ClF₃NO. The presence of a chlorine atom, a trifluoromethyl group, and an aldehyde functional group on the isonicotinic acid scaffold makes it a versatile building block for organic synthesis.

| Property | Value | Reference |

| Molecular Weight | 209.552 g/mol | [1] |

| Molecular Formula | C₇H₃ClF₃NO | [1] |

| CAS Number | 1060807-47-7 | |

| IUPAC Name | 2-chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde | [1] |

Synthesis and Experimental Protocols

Synthesis of the Precursor: 2-Chloro-6-(trifluoromethyl)pyridine

The synthesis of 2-chloro-6-(trifluoromethyl)pyridine typically starts from 2-chloro-6-methylpyridine and proceeds in two main steps: chlorination and fluorination.

Experimental Protocol: Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine

Step 1: Chlorination of 2-Chloro-6-methylpyridine

-

In a suitable reaction vessel, charge 2-chloro-6-methylpyridine, a chlorinating agent such as N-chlorosuccinimide (NCS) or chlorine gas, and a radical initiator like benzoyl peroxide in a solvent like carbon tetrachloride.

-

Heat the mixture under reflux and irradiate with a UV lamp to facilitate the radical chlorination of the methyl group to a trichloromethyl group.

-

Monitor the reaction progress by Gas Chromatography (GC) until the desired conversion is achieved.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude 2-chloro-6-(trichloromethyl)pyridine.

Step 2: Fluorination of 2-Chloro-6-(trichloromethyl)pyridine

-

In a pressure-resistant reactor, combine the crude 2-chloro-6-(trichloromethyl)pyridine with a fluorinating agent, such as antimony trifluoride (SbF₃) or hydrogen fluoride (HF). A catalyst, for instance, antimony pentachloride (SbCl₅), can be added to facilitate the reaction.

-

Heat the mixture to a temperature typically ranging from 150°C to 200°C. The reaction is carried out under pressure.

-

Maintain the reaction at this temperature for several hours, monitoring the internal pressure.

-

After cooling, carefully neutralize the reaction mixture with a base, such as sodium carbonate solution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent by distillation to yield the crude 2-chloro-6-(trifluoromethyl)pyridine.

-

Purify the crude product by vacuum distillation.

Formylation of 2-Chloro-6-(trifluoromethyl)pyridine

The introduction of the aldehyde group at the 4-position of the pyridine ring can be achieved through a formylation reaction. A common method for such transformations is lithiation followed by reaction with a formylating agent.

Hypothetical Experimental Protocol: Synthesis of this compound

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-chloro-6-(trifluoromethyl)pyridine in a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF).

-

Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), dropwise to the solution while maintaining the low temperature. This step generates a lithiated intermediate at the 4-position.

-

Stir the reaction mixture at -78 °C for a period to ensure complete lithiation.

-

Add a formylating agent, such as N,N-dimethylformamide (DMF) or ethyl formate, dropwise to the reaction mixture.

-

Allow the reaction to proceed at -78 °C for a few hours, then gradually warm to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain this compound.

Logical Workflow for the Proposed Synthesis:

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a feasible synthetic pathway for 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The synthesis is presented as a multi-step process, commencing from a commercially available precursor. This guide includes detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway to aid in laboratory-scale preparation.

Overview of the Synthetic Pathway

The synthesis of this compound can be strategically approached in two key stages:

-

Oxidation: The synthesis begins with the oxidation of the methyl group of 2-chloro-4-methyl-6-(trifluoromethyl)pyridine to yield the carboxylic acid intermediate, 2-chloro-6-(trifluoromethyl)isonicotinic acid. This transformation is a critical step in establishing the required carboxyl functionality at the 4-position of the pyridine ring.

-

Reduction: The subsequent and final stage involves the selective reduction of the carboxylic acid group of 2-chloro-6-(trifluoromethyl)isonicotinic acid to the corresponding aldehyde. This reduction must be carefully controlled to prevent over-reduction to the alcohol. A common and effective method for this transformation is the Rosenmund reduction, which proceeds via an acid chloride intermediate.

The overall synthetic workflow is depicted in the following diagram:

Diagram 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each major step in the synthesis.

Step 1: Synthesis of 2-Chloro-6-(trifluoromethyl)isonicotinic Acid

This procedure details the oxidation of 2-chloro-4-methyl-6-(trifluoromethyl)pyridine using potassium permanganate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a suspension of 2-chloro-4-methyl-6-(trifluoromethyl)pyridine (1.0 eq.) in water is prepared.

-

Addition of Oxidant: Potassium permanganate (KMnO4) (3.0-4.0 eq.) is added portion-wise to the stirred suspension.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 100 °C) and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a mineral acid (e.g., concentrated HCl) to a pH of approximately 3-4, leading to the precipitation of the carboxylic acid product.

-

Purification: The precipitated 2-chloro-6-(trifluoromethyl)isonicotinic acid is collected by filtration, washed with cold water, and dried under vacuum to yield the pure product.

Quantitative Data Summary (Step 1):

| Parameter | Value |

| Reactants | |

| 2-chloro-4-methyl-6-(trifluoromethyl)pyridine | 1.0 eq. |

| Potassium Permanganate (KMnO4) | 3.0-4.0 eq. |

| Solvent | Water |

| Reaction Temperature | Reflux (~100 °C) |

| Reaction Time | 4-8 hours (monitor for completion) |

| Typical Yield | 70-85% |

Step 2: Synthesis of this compound

This two-part procedure involves the conversion of the carboxylic acid to an acyl chloride, followed by a Rosenmund reduction to the aldehyde.[1][2][3][4]

Part A: Formation of 2-Chloro-6-(trifluoromethyl)isonicotinoyl Chloride

Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), 2-chloro-6-(trifluoromethyl)isonicotinic acid (1.0 eq.) is added.

-

Addition of Chlorinating Agent: Thionyl chloride (SOCl2) (2.0-3.0 eq.) is added, often with a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction Conditions: The reaction mixture is heated to reflux for 1-2 hours. The evolution of HCl and SO2 gases will be observed.

-

Isolation: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude 2-chloro-6-(trifluoromethyl)isonicotinoyl chloride is typically used in the next step without further purification.

Part B: Rosenmund Reduction to this compound

Experimental Protocol:

-

Catalyst Preparation: The Rosenmund catalyst, typically 5% palladium on barium sulfate (Pd/BaSO4), is suspended in an anhydrous solvent such as toluene or xylene in a suitable reaction vessel. A catalyst poison, such as quinoline or thiourea, is added to deactivate the catalyst and prevent over-reduction.

-

Reaction Setup: A solution of the crude 2-chloro-6-(trifluoromethyl)isonicotinoyl chloride (1.0 eq.) in the same anhydrous solvent is added to the catalyst suspension.

-

Hydrogenation: The reaction vessel is purged with hydrogen gas, and the reaction is carried out under a positive pressure of hydrogen with vigorous stirring. The reaction is typically conducted at a slightly elevated temperature.

-

Monitoring and Work-up: The progress of the reaction is monitored by the uptake of hydrogen and by analytical techniques (TLC or GC). Upon completion, the catalyst is removed by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure, and the crude aldehyde is purified by a suitable method such as column chromatography or distillation to yield this compound.

Quantitative Data Summary (Step 2):

| Parameter | Value |

| Part A: Acyl Chloride Formation | |

| 2-chloro-6-(trifluoromethyl)isonicotinic acid | 1.0 eq. |

| Thionyl Chloride (SOCl2) | 2.0-3.0 eq. |

| Catalyst | Catalytic DMF |

| Reaction Temperature | Reflux |

| Reaction Time | 1-2 hours |

| Part B: Rosenmund Reduction | |

| 2-chloro-6-(trifluoromethyl)isonicotinoyl chloride | 1.0 eq. |

| Catalyst | 5% Pd/BaSO4 |

| Catalyst Poison | Quinoline or Thiourea |

| Reactant | Hydrogen gas (H2) |

| Solvent | Toluene or Xylene |

| Reaction Temperature | 50-80 °C |

| Typical Overall Yield (from acid) | 60-75% |

Logical Workflow for Synthesis

The following diagram illustrates the logical progression and key transformations in the synthesis of this compound.

Diagram 2: Logical workflow of the synthesis.

Conclusion

The described synthetic pathway offers a robust and reproducible method for the preparation of this compound. The procedures outlined, supported by the provided quantitative data, are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science. Adherence to standard laboratory safety practices is paramount when performing these chemical transformations.

References

Spectroscopic Characterization of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic building block, 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde (CAS No. 1060807-47-7). Due to the limited availability of public spectroscopic data for this specific compound, this document outlines the expected spectral characteristics based on its molecular structure and data from analogous compounds. It also presents detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of this and similar novel organic molecules. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

This compound, with the IUPAC name 2-chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structural features, including a chlorinated pyridine ring, a trifluoromethyl group, and an aldehyde functional group, make it a versatile scaffold for the development of novel bioactive molecules. Accurate and thorough spectroscopic analysis is paramount to confirm the identity, purity, and structure of this compound in any research and development setting.

This guide will detail the anticipated spectroscopic data and provide standardized methodologies for their acquisition.

Predicted Spectroscopic Data

While a publicly available Certificate of Analysis with complete spectroscopic data for this compound is not readily accessible, we can predict the expected spectral features based on its chemical structure and by analogy to related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive structural information.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Spectrum | Predicted Chemical Shift (δ) / ppm | Predicted Multiplicity | Assignment |

| ¹H NMR | ~10.1 | Singlet (s) | Aldehyde proton (-CHO) |

| ~8.0-8.2 | Singlet (s) or narrow doublet | Aromatic proton (H-3 or H-5) | |

| ~7.8-8.0 | Singlet (s) or narrow doublet | Aromatic proton (H-5 or H-3) | |

| ¹³C NMR | ~190 | Singlet (s) | Aldehyde carbon (C=O) |

| ~155 (q, J ≈ 35 Hz) | Quartet (q) | Carbon bearing CF₃ (C-6) | |

| ~152 | Singlet (s) | Carbon bearing Cl (C-2) | |

| ~140 | Singlet (s) | Aldehyde-substituted carbon (C-4) | |

| ~125 (q, J ≈ 275 Hz) | Quartet (q) | Trifluoromethyl carbon (CF₃) | |

| ~122 (q, J ≈ 4 Hz) | Quartet (q) | Aromatic carbon (C-3 or C-5) | |

| ~120 (q, J ≈ 3 Hz) | Quartet (q) | Aromatic carbon (C-5 or C-3) | |

| ¹⁹F NMR | ~ -68 | Singlet (s) | Trifluoromethyl group (-CF₃) |

Note: Predicted chemical shifts are based on typical values for similar pyridine derivatives and are subject to solvent effects and the specific electronic environment of the molecule. Coupling constants (J) are approximate.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, the trifluoromethyl group, and the substituted pyridine ring.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| ~2820 and ~2720 | C-H Stretch | Aldehyde |

| ~1710 | C=O Stretch | Aldehyde |

| ~1600, ~1550, ~1470 | C=C and C=N Stretch | Aromatic Pyridine Ring |

| ~1300-1100 | C-F Stretch | Trifluoromethyl |

| ~850-750 | C-Cl Stretch | Chloroalkane |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₇H₃ClF₃NO, Molecular Weight: 209.55 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| ~209/211 | Molecular ion peak [M]⁺, showing the characteristic isotopic pattern for one chlorine atom (~3:1 ratio). |

| ~180/182 | Fragment corresponding to the loss of the aldehyde group (-CHO). |

| ~145 | Fragment corresponding to the loss of the trifluoromethyl group (-CF₃). |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for novel organic compounds like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectrum.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution to provide a reference point (δ = 0.00 ppm) for the chemical shifts.

-

Data Acquisition: Transfer the solution to a clean NMR tube. Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically used for each type of experiment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., dichloromethane or acetone).

-

Deposition: Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electron ionization (EI) is a common technique for volatile compounds, while electrospray ionization (ESI) is suitable for less volatile or more polar molecules.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions. High-resolution mass spectrometry (HRMS) should be used for accurate mass measurement to confirm the elemental composition.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical workflow for the spectroscopic analysis of a newly synthesized compound and a conceptual signaling pathway for its characterization.

Technical Guide: Predicted NMR Spectroscopic Data of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Predicted Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde. These predictions were generated using advanced computational algorithms to estimate the chemical shifts and coupling constants.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz is presented below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.15 | Singlet | 1H | H-4 (Aldehyde) |

| 8.20 | Singlet | 1H | H-5 |

| 8.05 | Singlet | 1H | H-3 |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ at 100 MHz is presented below.

| Chemical Shift (δ, ppm) | Assignment |

| 188.5 | C-4 (Aldehyde Carbonyl) |

| 154.0 | C-2 |

| 149.0 (quartet) | C-6 |

| 140.0 | C-4 (Ring Carbon) |

| 125.0 | C-5 |

| 122.0 | C-3 |

| 120.0 (quartet) | CF₃ |

Generalized Experimental Protocol for NMR Data Acquisition

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent should be based on the solubility of the compound and its chemical inertness.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

NMR Spectrometer Setup and Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).

-

Number of Scans: 16-64 scans are typically sufficient, depending on the sample concentration.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A spectral width of 12-16 ppm is generally adequate.

-

Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A spectral width of 200-250 ppm is standard.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase corrected to obtain a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integration: For ¹H NMR, the relative areas of the signals are determined by integration.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow for NMR Analysis

Caption: General experimental workflow for NMR sample preparation and data analysis.

Unraveling the Mass Spectrometric Behavior of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the predicted mass spectrometric behavior of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde, a key building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering a foundational understanding of its fragmentation patterns under electron ionization.

Introduction

This compound, with the molecular formula C₇H₃ClF₃NO and a molecular weight of 209.55 g/mol , is a substituted pyridine derivative of significant interest in synthetic chemistry. Understanding its behavior under mass spectrometric conditions is crucial for reaction monitoring, purity assessment, and metabolite identification. This guide outlines the predicted fragmentation pathways based on established principles of mass spectrometry and data from structurally analogous compounds.

Predicted Mass Spectrum and Fragmentation Data

While an experimental mass spectrum for this compound is not publicly available, a predicted spectrum can be constructed based on the known fragmentation patterns of aromatic aldehydes, chlorinated pyridines, and trifluoromethylated heterocycles. The molecular ion peak ([M]⁺˙) is expected to be observed, with its isotopic pattern reflecting the presence of a chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

The primary fragmentation pathways are anticipated to involve the aldehyde functional group and the trifluoromethyl group, leading to a series of characteristic fragment ions. The quantitative data for the predicted major fragments are summarized in the table below.

| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Relative Abundance (Predicted) |

| 209/211 | [C₇H₃ClF₃NO]⁺˙ (M⁺˙) | - | Moderate |

| 208/210 | [C₇H₂ClF₃NO]⁺ | H• | Moderate |

| 180/182 | [C₆H₂ClF₃N]⁺ | •CHO | High |

| 152/154 | [C₅H₂ClF₂N]⁺ | •CHO, CF | Low |

| 146 | [C₅H₃F₃N]⁺˙ | Cl•, •CHO | Moderate |

| 111 | [C₅H₃FN]⁺˙ | Cl•, •CHO, HF | Low |

Proposed Fragmentation Pathways

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion ([M]⁺˙). Subsequent fragmentation is driven by the stability of the resulting ions and neutral species.

Alpha-Cleavage of the Aldehyde Group

A primary and highly probable fragmentation pathway for aromatic aldehydes is the cleavage of the bond between the aromatic ring and the carbonyl group (α-cleavage).[1] This would result in the loss of a formyl radical (•CHO), leading to the formation of a stable 2-chloro-6-(trifluoromethyl)pyridyl cation.

Loss of a Hydrogen Radical

Another common fragmentation for aldehydes is the loss of the aldehydic hydrogen atom, forming an [M-H]⁺ ion.[1]

Fragmentation of the Trifluoromethyl Group and Pyridine Ring

Following the initial fragmentation of the aldehyde group, further fragmentation of the pyridine ring and the trifluoromethyl group is expected. This can include the loss of a chlorine radical, a fluorine atom, or difluorocarbene (CF₂), leading to a cascade of smaller fragment ions. The fragmentation of similar trifluoromethylated pyridines often shows the loss of fluorine or CF₂.

Experimental Protocols

While no specific experimental protocol for this compound was found, a general methodology for analyzing similar aromatic compounds by gas chromatography-mass spectrometry (GC-MS) with electron ionization is provided below.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Injection Mode: Splitless (or split, depending on concentration).

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 2 scans/second.

Sample Preparation:

-

Dissolve the sample in a suitable volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Inject 1 µL of the solution into the GC-MS system.

Logical Workflow for Fragmentation Analysis

The logical process for predicting and interpreting the mass spectrum of this compound is outlined in the following workflow diagram.

Conclusion

The mass spectrometry of this compound is predicted to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the systematic cleavage of the aldehyde and trifluoromethyl groups, as well as fragmentation of the pyridine ring. The presence of chlorine will result in characteristic isotopic patterns for chlorine-containing fragments. The predictive analysis provided in this guide serves as a valuable resource for the identification and characterization of this important chemical intermediate and its related derivatives in various research and development settings. Experimental verification of these predicted pathways will further enhance our understanding of the mass spectrometric behavior of this class of compounds.

References

An In-depth Technical Guide on the Solubility Profile of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, quantitative solubility data for 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde is limited. This guide provides a framework for determining its solubility profile through established experimental protocols and offers general solubility expectations based on related chemical structures.

Introduction

This compound, with the CAS Number 1060807-47-7, is a substituted pyridine derivative.[1][2] Its chemical structure, featuring a chlorine atom, a trifluoromethyl group, and an aldehyde functional group on a pyridine ring, suggests it serves as a versatile intermediate in the synthesis of complex organic molecules, potentially for pharmaceutical and agrochemical applications. Understanding the solubility of this compound is crucial for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and a related compound, 2-Chloro-6-(trifluoromethyl)pyridine, is presented below. This data is essential for designing and interpreting solubility experiments.

| Property | This compound | 2-Chloro-6-(trifluoromethyl)pyridine (for comparison) |

| CAS Number | 1060807-47-7[1][2] | 39890-95-4[4] |

| Molecular Formula | C₇H₃ClF₃NO[2] | C₆H₃ClF₃N[4] |

| Molecular Weight | 209.55 g/mol [2] | 181.54 g/mol [3] |

| Appearance | Not specified | White to almost white powder to lump[4] |

| Melting Point | Not specified | 32-36 °C |

| Boiling Point | Not specified | 60-62 °C at 8 mmHg[4] |

| Purity | ≥95%[1] | ≥96% |

| Water Solubility | Not specified | Insoluble[4] |

Experimental Protocol for Solubility Determination: Gravimetric Method

Given the absence of published solubility data, a reliable and straightforward method for its determination is the gravimetric method. This protocol is adapted from standard laboratory procedures for determining the solubility of a solid in a liquid solvent.[5]

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected solvent(s) (e.g., water, ethanol, methanol, acetone, acetonitrile, toluene, etc.)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters, filter paper)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. Periodically verify that undissolved solid remains.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is reached, allow the mixture to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to prevent precipitation.

-

Filter the collected supernatant using a suitable filter (e.g., a 0.45 µm syringe filter) to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh a clean, dry evaporating dish or vial (W₁).

-

Transfer the filtered saturated solution into the pre-weighed container and record the weight (W₂).

-

Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solute and the solvent's boiling point or in a vacuum desiccator until all the solvent has been removed.

-

Cool the container with the dried solute in a desiccator to room temperature and weigh it (W₃).

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Weight of the dissolved solute = W₃ - W₁

-

Weight of the solvent = (W₂ - W₁) - (W₃ - W₁) = W₂ - W₃

-

Solubility is typically expressed in g/100 g of solvent or mg/mL.

-

Workflow for Gravimetric Solubility Determination

Caption: A flowchart illustrating the key steps of the gravimetric method for determining the solubility of a solid compound in a liquid solvent.

Logical Framework for Solubility Profile Assessment

When direct solubility data for a compound of interest is unavailable, a systematic approach is necessary. The following diagram outlines a logical workflow for researchers to establish a solubility profile.

Signaling Pathways

Currently, there is no information available in the public domain that describes the involvement of this compound in any specific signaling pathways. Research into the biological activity of this compound and its derivatives would be necessary to elucidate any potential interactions with cellular signaling cascades.

Conclusion

While a comprehensive, experimentally determined solubility profile for this compound is not currently published, this guide provides a robust framework for researchers to generate this critical data. By following the detailed gravimetric method and the logical workflow for solubility assessment, scientists and drug development professionals can obtain the necessary information to advance their research and development efforts involving this compound. The structural similarities to other compounds suggest low aqueous solubility and higher solubility in organic solvents, which can serve as a starting point for experimental design.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. This compound (1060807-47-7) for sale [vulcanchem.com]

- 3. Buy 2-Chloro-6-(trifluoromethoxy)pyridine | 1221171-70-5 [smolecule.com]

- 4. 2-Chloro-6-(trifluoromethyl)pyridine manufacturers and suppliers in india [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Stability and Storage of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information regarding the stability and storage of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde. Extensive literature searches did not yield detailed, peer-reviewed studies on the specific stability profile, degradation pathways, or quantitative analysis of this compound. The information provided is primarily derived from safety data sheets (SDS) from chemical suppliers.

Introduction

This compound is a substituted pyridine derivative. Compounds of this class are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of a chlorine atom, a trifluoromethyl group, and an aldehyde functional group makes it a versatile reagent, but also suggests potential reactivity and stability concerns that necessitate careful handling and storage. This guide aims to provide the most comprehensive information available on its stability and recommended storage conditions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1060807-47-7 | [2] |

| Molecular Formula | C₇H₃ClF₃NO | [3] |

| Molecular Weight | 209.55 g/mol | [4] |

| IUPAC Name | 2-chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde | [3] |

| Purity | ≥95% | [2] |

Stability Profile

Factors that could potentially influence the stability of this compound, based on its chemical structure, include:

-

Light: Aldehydes and halogenated compounds can be susceptible to photodegradation.

-

Air/Oxygen: The aldehyde group may be prone to oxidation to the corresponding carboxylic acid.

-

Moisture: The presence of water could potentially lead to hydrolysis, although the chloro- and trifluoromethyl- substituted pyridine ring is generally robust.

-

Temperature: Elevated temperatures can accelerate degradation processes.

Without specific studies, it is prudent to assume the compound is sensitive to these factors.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity and purity of this compound. The following recommendations are compiled from various supplier safety data sheets.

| Parameter | Recommendation | Source |

| Temperature | Store in a cool place. Some suppliers recommend refrigeration (2-10 °C). | [1][3] |

| Atmosphere | Store in a dry and well-ventilated place. | [1] |

| Container | Keep container tightly closed. | [1] |

| Light | Protect from light. | [3] |

| Incompatible Materials | Store away from strong oxidizing agents. | [1] |

Safe handling procedures are essential to protect both the researcher and the chemical.

| Precaution | Details | Source |

| Ventilation | Use only in a well-ventilated area, preferably in a chemical fume hood. | [1] |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection (safety goggles). | [1] |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. | [1] |

| Dust and Aerosol Formation | Avoid formation of dust and aerosols. | [1] |

Experimental Workflows

While specific experimental protocols for stability testing of this compound are not available, a general workflow for handling and storage is presented below.

Caption: General workflow for receiving, storing, and handling chemical reagents.

Potential Degradation Pathways

There are no published studies on the degradation pathways of this compound. However, based on fundamental organic chemistry principles, potential degradation pathways can be hypothesized. It is critical to note that these are theoretical and have not been experimentally verified for this specific molecule.

Caption: Hypothetical degradation pathways for this compound.

Conclusion

While this compound is stated to be stable under recommended conditions, the lack of detailed public data necessitates a cautious approach. Researchers, scientists, and drug development professionals should adhere strictly to the storage and handling guidelines provided by the supplier. Storing the compound in a cool, dry, dark, and well-ventilated area, in a tightly sealed container, and away from incompatible materials is paramount to ensuring its stability and purity for research and development activities. Further empirical studies are required to fully elucidate the stability profile and degradation pathways of this compound.

References

Technical Guide: 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde, a key building block in modern medicinal and agricultural chemistry. The strategic incorporation of both a chloro and a trifluoromethyl group onto the isonicotinaldehyde scaffold imparts unique electronic properties and metabolic stability, making it a valuable precursor for the synthesis of complex molecular architectures. This document details its chemical and physical properties, outlines a plausible synthetic pathway based on established chemical transformations, and provides detailed experimental protocols for key steps. Its significance in drug discovery is highlighted through its application as a versatile intermediate in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a substituted pyridine derivative with the aldehyde group at the 4-position. The presence of the electron-withdrawing trifluoromethyl group and the chloro substituent significantly influences the reactivity of the pyridine ring and the aldehyde functionality.

Table 1: Chemical and Physical Properties [1]

| Property | Value |

| IUPAC Name | 2-chloro-6-(trifluoromethyl)pyridine-4-carbaldehyde |

| CAS Number | 1060807-47-7 |

| Molecular Formula | C₇H₃ClF₃NO |

| Molecular Weight | 209.55 g/mol |

| Purity | ≥95% |

| Appearance | Data not available |

| Boiling Point | 225.3 °C at 760 mmHg |

| Melting Point | Data not available |

Table 2: Safety Information [2]

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Synthesis and Discovery

The most plausible synthetic route involves a multi-step process starting from a readily available picoline derivative. The general strategy is as follows:

-

Chlorination and Fluorination: Introduction of the chloro and trifluoromethyl groups onto the pyridine ring.

-

Introduction of the Aldehyde Functionality: Conversion of a suitable precursor at the 4-position to the aldehyde.

A logical synthetic pathway is outlined below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key synthetic transformations illustrated in the workflow above. These are based on established procedures for analogous compounds and should be adapted and optimized for the specific substrate.

Protocol 1: Synthesis of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine

This protocol describes the fluorination of the trichloromethyl group of a suitable precursor.

Materials:

-

2-Chloro-4-methyl-6-(trichloromethyl)pyridine

-

Anhydrous Hydrogen Fluoride (HF) or Antimony Trifluoride (SbF₃)

-

High-pressure reactor

Procedure:

-

In a high-pressure reactor, place 2-Chloro-4-methyl-6-(trichloromethyl)pyridine.

-

Carefully add the fluorinating agent (e.g., anhydrous HF or SbF₃). The molar ratio of the fluorinating agent to the starting material should be optimized, typically in excess.

-

Seal the reactor and heat to a temperature between 100-200 °C. The reaction is typically carried out under pressure.

-

Maintain the reaction for several hours, monitoring the progress by GC-MS.

-

After completion, cool the reactor to room temperature and carefully vent any excess pressure.

-

Quench the reaction mixture with ice-water and neutralize with a suitable base (e.g., sodium carbonate solution).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine.

Protocol 2: Synthesis of 2-Chloro-6-(trifluoromethyl)isonicotinic acid

This protocol details the oxidation of the methyl group at the 4-position to a carboxylic acid.

Materials:

-

2-Chloro-4-methyl-6-(trifluoromethyl)pyridine

-

Potassium permanganate (KMnO₄) or Selenium dioxide (SeO₂)

-

Aqueous sulfuric acid or pyridine

-

Sodium bisulfite

-

Diethyl ether

Procedure:

-

Dissolve 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine in a suitable solvent (e.g., aqueous sulfuric acid for KMnO₄ or pyridine for SeO₂).

-

Slowly add the oxidizing agent (KMnO₄ or SeO₂) in portions while maintaining the temperature (e.g., reflux).

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

If using KMnO₄, decolorize the excess permanganate by adding a small amount of sodium bisulfite.

-

Cool the reaction mixture and, if necessary, adjust the pH to be acidic.

-

Extract the product, 2-Chloro-6-(trifluoromethyl)isonicotinic acid, with a suitable organic solvent like diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude acid can be purified by recrystallization.

Protocol 3: Synthesis of this compound

This protocol describes the conversion of the isonicotinic acid to the corresponding aldehyde. This can be a two-step process involving the formation of an acid chloride followed by reduction.

Materials:

-

2-Chloro-6-(trifluoromethyl)isonicotinic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

A reducing agent such as Diisobutylaluminium hydride (DIBAL-H) or a poisoned palladium catalyst (Rosenmund reduction)

-

Anhydrous solvent (e.g., toluene, THF)

Procedure:

Step 3a: Formation of the Acid Chloride

-

Reflux a solution of 2-Chloro-6-(trifluoromethyl)isonicotinic acid in an excess of thionyl chloride for 2-3 hours.

-

Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-chloro-6-(trifluoromethyl)isonicotinoyl chloride is often used in the next step without further purification.

Step 3b: Reduction to the Aldehyde

-

Method A: Rosenmund Reduction

-

Dissolve the crude acid chloride in an anhydrous solvent like toluene.

-

Add a catalytic amount of a poisoned palladium catalyst (e.g., Pd/BaSO₄ with a quinoline-sulfur poison).

-

Bubble hydrogen gas through the solution at a controlled temperature.

-

Monitor the reaction progress carefully to avoid over-reduction to the alcohol.

-

Upon completion, filter off the catalyst and concentrate the filtrate to obtain the crude aldehyde.

-

-

Method B: Reduction with DIBAL-H

-

Dissolve the crude acid chloride in an anhydrous solvent like THF or toluene and cool to -78 °C under an inert atmosphere.

-

Slowly add a solution of DIBAL-H (typically 1.1 equivalents) in a suitable solvent.

-

Stir the reaction at -78 °C for a few hours.

-

Quench the reaction by the slow addition of methanol, followed by water or a saturated solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and stir until two clear layers form.

-

Separate the organic layer, and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification:

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

Applications in Drug Discovery

The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity make it a valuable substituent in drug design. This compound serves as a versatile starting material for introducing this important pharmacophore into a wide range of molecular scaffolds.

The aldehyde functionality is a key reactive handle for various chemical transformations, including:

-

Reductive amination: To form substituted amines.

-

Wittig and related reactions: To form alkenes.

-

Condensation reactions: To form various heterocyclic systems.

-

Oxidation: To the corresponding carboxylic acid.

-

Reduction: To the corresponding alcohol.

These transformations allow for the construction of diverse libraries of compounds for screening against various biological targets.

Caption: Role of the title compound in the synthesis of diverse chemical entities for drug discovery.

Conclusion

This compound is a strategically important intermediate for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its synthesis, while multi-stepped, relies on well-established chemical principles. The detailed protocols and synthetic workflow provided in this guide offer a solid foundation for researchers to produce and utilize this valuable building block in their discovery programs. The unique combination of substituents makes it a powerful tool for modulating the physicochemical and biological properties of target molecules, ensuring its continued relevance in the field of organic and medicinal chemistry.

References

An In-depth Technical Guide to the Introduction of Trifluoromethyl Groups into Pyridine Rings

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF₃) group into pyridine rings is a paramount strategy in modern medicinal and agrochemical chemistry. The unique electronic properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This guide provides a comprehensive overview of the core methodologies for the trifluoromethylation of pyridine rings, complete with experimental protocols, comparative data, and mechanistic diagrams to aid researchers in this critical area of chemical synthesis.

Radical Trifluoromethylation

Radical trifluoromethylation is a powerful and widely used method for the direct C-H functionalization of pyridines. These reactions typically involve the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor, which then adds to the electron-deficient pyridine ring.

Minisci-Type Reactions

The Minisci reaction and its variants are classic examples of radical functionalization of heteroaromatics. These reactions are particularly effective for electron-deficient rings like pyridine.

A common method involves the use of sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) as the •CF₃ source, often in the presence of an oxidant like tert-butyl hydroperoxide (TBHP).

Experimental Protocol: Radical Trifluoromethylation using Langlois' Reagent

-

Materials:

-

Substituted Pyridine (1.0 equiv)

-

Sodium trifluoromethanesulfinate (Langlois' reagent) (2.0-3.0 equiv)

-

tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O (3.0-5.0 equiv)

-

Acetonitrile (or other suitable solvent)

-

Nitrogen or Argon atmosphere

-

-

Procedure:

-

To a round-bottom flask, add the substituted pyridine (0.5 mmol, 1.0 equiv) and sodium trifluoromethanesulfinate (1.0 mmol, 2.0 equiv).

-

Add acetonitrile (5 mL) and stir the suspension under a nitrogen atmosphere.

-

Slowly add tert-butyl hydroperoxide (1.5 mmol, 3.0 equiv) to the reaction mixture at room temperature.

-

Stir the reaction for 12-24 hours at the indicated temperature (typically room temperature to 60 °C).

-

Upon completion (monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated pyridine.

-

Table 1: Substrate Scope for Radical Trifluoromethylation with Langlois' Reagent

| Pyridine Substrate | Position of CF₃ | Yield (%) |

| 4-Phenylpyridine | 2 | 75 |

| 2-Chloropyridine | 4, 6 | 68 (mixture) |

| 3-Bromopyridine | 2, 6 | 72 (mixture) |

| 4-Cyanopyridine | 2 | 85 |

| Methyl isonicotinate | 2 | 80 |

Mechanism of Radical Trifluoromethylation

The reaction proceeds through the generation of the trifluoromethyl radical, which then attacks the protonated pyridine ring. The resulting radical cation is then oxidized and deprotonated to yield the final product.

Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation methods introduce a "CF₃⁻" equivalent to the pyridine ring. Due to the electron-deficient nature of the pyridine ring, direct nucleophilic attack is challenging and often requires activation of the ring.

Trifluoromethylation of Halopyridines

A common strategy involves the copper-catalyzed cross-coupling of halopyridines (typically iodo- or bromopyridines) with a nucleophilic trifluoromethyl source. Reagents like TMSCF₃ (Ruppert-Prakash reagent) in the presence of a fluoride source, or pre-formed copper-CF₃ complexes are frequently employed.

Experimental Protocol: Copper-Catalyzed Trifluoromethylation of 2-Iodopyridine

-

Materials:

-

2-Iodopyridine (1.0 equiv)

-

(Trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 equiv)

-

Copper(I) iodide (CuI) (1.2 equiv)

-

Potassium fluoride (KF) (1.5 equiv)

-

N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon atmosphere

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, add CuI (1.2 mmol), KF (1.5 mmol), and DMF (5 mL) to a flame-dried Schlenk tube.

-

Add 2-iodopyridine (1.0 mmol) and TMSCF₃ (1.5 mmol) to the suspension.

-

Seal the tube and heat the reaction mixture at 80 °C for 16 hours.

-

After cooling to room temperature, quench the reaction with aqueous ammonia.

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield 2-(trifluoromethyl)pyridine.

-

Table 2: Copper-Catalyzed Trifluoromethylation of Halopyridines

| Halopyridine Substrate | CF₃ Source | Catalyst/Additive | Yield (%) |

| 2-Iodopyridine | TMSCF₃ | CuI/KF | 95 |